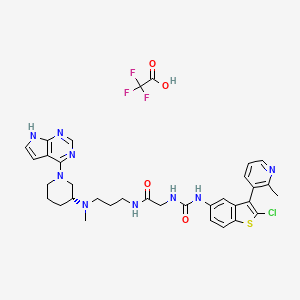

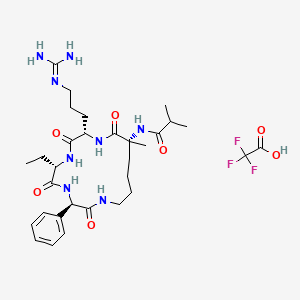

Dot1L-IN-1 (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dot1L-IN-1 (TFA) es un inhibidor altamente potente y selectivo de la enzima disruptor del silenciamiento telomérico 1-like (DOT1L). Este compuesto se caracteriza por una constante de disociación (K_i) de 2 picomolar y una concentración inhibitoria (IC_50) de menos de 0,1 nanomolar. Inhibe eficazmente la dimetilación de la histona H3 en la lisina 79 (H3K79) y suprime la actividad del promotor HoxA9 en células HeLa y Molm-13 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Dot1L-IN-1 (TFA) implica varios pasos, incluyendo la preparación de compuestos intermedios y sus reacciones subsecuentes. Los métodos generales utilizados incluyen:

Reactivos y solventes: Todos los reactivos y solventes son de calidad comercial y se utilizan sin purificación adicional.

Cromatografía en columna: Las purificaciones cromatográficas en columna de fase normal se llevan a cabo utilizando cartuchos preempaquetados Silica Redi SepRf®.

Resonancia magnética nuclear (RMN) espectroscopia: Los espectros de RMN se registran en espectrómetros Bruker de 400 MHz o 600 MHz.

Cromatografía líquida-espectrometría de masas (LC-MS): Los análisis de LC-MS se realizan con un Waters Acquity UPLC BSM, acoplado a un espectrómetro de masas Waters Acquity SQD.

Métodos de producción industrial

Los métodos de producción industrial para Dot1L-IN-1 (TFA) no están ampliamente documentados en el dominio público. la síntesis típicamente implica reacciones a gran escala y procesos de purificación para asegurar alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

Dot1L-IN-1 (TFA) experimenta varias reacciones químicas, incluyendo:

Inhibición de la dimetilación de H3K79: Esta reacción implica la inhibición de la metilación de la histona H3 en la lisina 79.

Supresión de la actividad del promotor HoxA9: Esta reacción implica la supresión de la actividad del promotor HoxA9 en líneas celulares específicas

Reactivos y condiciones comunes

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Dimetilsulfóxido (DMSO): Se utiliza como solvente con una solubilidad de 50 mg/mL.

Asistencia ultrasónica: Se utiliza para mejorar la solubilidad del compuesto en DMSO.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen la inhibición de la dimetilación de H3K79 y la supresión de la actividad del promotor HoxA9, lo que lleva a la inhibición de la proliferación celular en líneas celulares específicas de leucemia .

Aplicaciones Científicas De Investigación

Dot1L-IN-1 (TFA) tiene varias aplicaciones de investigación científica, incluyendo:

Investigación del cáncer: Se utiliza para estudiar el papel de DOT1L en la leucemogénesis, particularmente en leucemias con reordenamiento de la leucemia mieloide aguda (MLL).

Estudios epigenéticos: Se utiliza para investigar la regulación epigenética de la expresión génica a través de la metilación de la histona H3 en la lisina 79.

Investigación de la fibrosis: Se ha implicado en el estudio de la fibrosis peritoneal y el papel de DOT1L en la expresión y activación de las proteincinasas de tirosina.

Mecanismo De Acción

Dot1L-IN-1 (TFA) ejerce sus efectos inhibiendo la enzima DOT1L, que es responsable de la metilación de la histona H3 en la lisina 79. Esta inhibición interrumpe el proceso de metilación, lo que lleva a cambios en la expresión génica y la supresión de la leucemogénesis. Los objetivos moleculares y las vías implicadas incluyen el promotor HoxA9 y la metilación de la histona H3 .

Comparación Con Compuestos Similares

Dot1L-IN-1 (TFA) es único en su alta potencia y selectividad como inhibidor de DOT1L. Compuestos similares incluyen:

Otros inhibidores de DOT1L: Se han identificado varios otros inhibidores, pero la mayoría requieren una mayor optimización.

Dot1L-IN-1 (TFA) destaca por sus valores de K_i e IC_50 extremadamente bajos, lo que lo convierte en uno de los inhibidores más potentes disponibles .

Propiedades

Fórmula molecular |

C34H37ClF3N9O4S |

|---|---|

Peso molecular |

760.2 g/mol |

Nombre IUPAC |

2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[(3R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1 |

Clave InChI |

QQHCFTMTWPNCPT-VZYDHVRKSA-N |

SMILES isomérico |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)[C@@H]4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide](/img/structure/B10819778.png)

![(2S)-2-amino-4-[bis[[2-[(3-methylphenyl)methoxy]phenyl]methyl]amino]butanoic acid;hydrochloride](/img/structure/B10819798.png)

![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)

![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)

![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,6aR,8aR,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10819826.png)

![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)

![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)

![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)

![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)